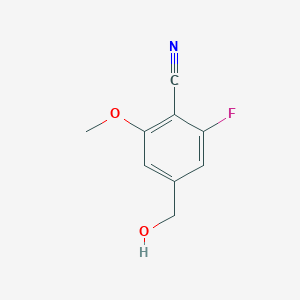![molecular formula C9H15F2N B11912665 (1,1-Difluorospiro[2.5]octan-6-yl)methanamine](/img/structure/B11912665.png)
(1,1-Difluorospiro[2.5]octan-6-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,1-Difluorospiro[25]octan-6-yl)methanamine is a chemical compound characterized by its unique spiro structure, which includes a spiro[25]octane ring system with two fluorine atoms attached to the same carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1,1-Difluorospiro[25]octan-6-yl)methanamine typically involves the formation of the spiro[2One efficient method involves the use of para-quinone methides to form the spiro ring system under mild conditions . The fluorination step can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: (1,1-Difluorospiro[2.5]octan-6-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield amine derivatives with different degrees of hydrogenation.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiols.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines.
Scientific Research Applications
(1,1-Difluorospiro[2.5]octan-6-yl)methanamine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of biological systems, particularly in understanding the effects of fluorinated compounds on biological pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (1,1-Difluorospiro[2.5]octan-6-yl)methanamine involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms can enhance the compound’s binding affinity and specificity by forming strong hydrogen bonds and van der Waals interactions. This can lead to the modulation of specific biochemical pathways, resulting in the desired therapeutic or industrial effects.
Comparison with Similar Compounds
- (1,1-Difluorospiro[2.5]octan-5-yl)methanamine
- (1,1-Difluorospiro[3.3]heptane-6-yl)methanamine
- (1,1-Difluorospiro[2.5]octan-4-yl)methanamine
Comparison: Compared to these similar compounds, (1,1-Difluorospiro[2.5]octan-6-yl)methanamine is unique due to its specific spiro ring structure and the position of the fluorine atoms. This unique structure can result in different chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H15F2N |
|---|---|
Molecular Weight |
175.22 g/mol |
IUPAC Name |
(2,2-difluorospiro[2.5]octan-6-yl)methanamine |
InChI |
InChI=1S/C9H15F2N/c10-9(11)6-8(9)3-1-7(5-12)2-4-8/h7H,1-6,12H2 |
InChI Key |
XQRRESUAEWGMLP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1CN)CC2(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-Ethyl-2-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B11912595.png)





![[(4,5,6,7-Tetrahydro-1H-indazol-3-yl)oxy]acetonitrile](/img/structure/B11912642.png)





